An In-depth Technical Guide on the Core Chemical Properties and Structure of 3,8-Dimethylquinoxalin-6-amine
An In-depth Technical Guide on the Core Chemical Properties and Structure of 3,8-Dimethylquinoxalin-6-amine
Introduction
3,8-Dimethylquinoxalin-6-amine is a heterocyclic aromatic amine belonging to the quinoxaline family. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a detailed examination of the predicted chemical properties, and structural features of 3,8-Dimethylquinoxalin-6-amine, drawing inferences from related molecules to facilitate further research and application in drug discovery and materials science.
Chemical Structure
The structure of 3,8-Dimethylquinoxalin-6-amine consists of a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring. In this specific derivative, methyl groups are substituted at positions 3 and 8, and an amine group is attached at position 6.
Systematic Name: 3,8-Dimethylquinoxalin-6-amine
Core Structure Visualization:
Caption: Molecular structure of 3,8-Dimethylquinoxalin-6-amine.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 3,8-Dimethylquinoxalin-6-amine. These values are estimations based on the properties of quinoxalin-6-amine and related dimethylquinoxaline derivatives.
| Property | Predicted/Inferred Value | Reference Compound(s) | Citation |
| Molecular Formula | C₁₀H₁₁N₃ | - | - |
| Molecular Weight | 173.22 g/mol | - | - |
| Appearance | Likely a yellow to brown solid | Quinoxalin-6-amine is a yellow solid. | [1] |
| Melting Point (°C) | 190-195 | 6-Amino-2,3-dimethylquinoxaline | [2] |
| Solubility | Predicted to be soluble in organic solvents like DMSO, methanol, chloroform, and ethyl acetate. Likely sparingly soluble in water. | Quinoxalin-6-amine is soluble in DMSO, methanol, and slightly soluble in water. | [3][4] |
| pKa | The amine group is expected to be weakly basic. | The pKa of quinoxalin-6-amine is predicted to be around 2.57. | [1] |
Synthesis
A definitive, optimized synthesis protocol for 3,8-Dimethylquinoxalin-6-amine is not documented in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for quinoxaline synthesis. The most common approach involves the condensation of a substituted 1,2-phenylenediamine with a 1,2-dicarbonyl compound.
A logical synthetic pathway would likely involve two key steps:
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Nitration: Introduction of a nitro group onto a dimethyl-substituted benzene ring, followed by reduction to the corresponding diamine.
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Condensation: Reaction of the resulting diamine with a suitable 1,2-dicarbonyl compound to form the quinoxaline ring.
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Reduction: Conversion of a nitro group to an amine if the starting material was a nitro-substituted diamine.
A potential starting material could be 4,5-dimethyl-2-nitroaniline, which can be reduced to 1,2-diamino-4,5-dimethylbenzene. This intermediate could then be reacted with glyoxal to form 6,7-dimethylquinoxaline. Subsequent nitration and reduction would be required to introduce the 6-amino group, but this would likely result in a mixture of isomers.
A more direct, albeit hypothetical, approach is outlined below.
Hypothetical Synthesis Workflow
Caption: A hypothetical workflow for the synthesis of 3,8-Dimethylquinoxalin-6-amine.
General Experimental Protocol for Quinoxaline Synthesis
The following is a general protocol for the synthesis of quinoxaline derivatives, which could be adapted for the synthesis of 3,8-Dimethylquinoxalin-6-amine, assuming the appropriate starting materials are available.
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Reaction Setup: In a round-bottom flask, dissolve the substituted 1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
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Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.
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Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Predicted Spectroscopic Properties
Direct spectroscopic data for 3,8-Dimethylquinoxalin-6-amine is unavailable. The following sections provide predicted spectroscopic characteristics based on data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 3,8-Dimethylquinoxalin-6-amine is expected to show signals corresponding to the aromatic protons on the quinoxaline ring, the protons of the two methyl groups, and the protons of the amine group.
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Protons | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Rationale/Reference Compound |
| Aromatic CH (C2-H) | ~8.5 - 8.7 | Singlet | - | Quinoxalin-6-amine shows aromatic protons in this region. |
| Aromatic CH (C5-H) | ~7.0 - 7.2 | Singlet | - | Electron-donating effect of the amino group at C6 and methyl at C8 will shield this proton. |
| Aromatic CH (C7-H) | ~7.7 - 7.9 | Singlet | - | The methyl group at C8 will influence this proton's environment. |
| Methyl (C3-CH₃) | ~2.5 - 2.7 | Singlet | - | Based on 2,3-dimethylquinoxaline. |
| Methyl (C8-CH₃) | ~2.4 - 2.6 | Singlet | - | Aromatic methyl groups typically appear in this region. |
| Amine (NH₂) | ~4.0 - 5.0 | Broad Singlet | - | The chemical shift of amine protons is variable and depends on solvent and concentration. Based on quinoxalin-6-amine.[1] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
Predicted ¹³C NMR Chemical Shifts (in ppm):
| Carbon | Predicted Chemical Shift (δ) | Rationale/Reference Compound |
| C2 | ~143 - 145 | Based on quinoxaline derivatives. |
| C3 | ~153 - 155 | Substituted carbon with a methyl group. |
| C4a | ~138 - 140 | Bridgehead carbon. |
| C5 | ~115 - 118 | Shielded by the adjacent amino group. |
| C6 | ~145 - 148 | Carbon bearing the amino group. |
| C7 | ~128 - 130 | Aromatic carbon. |
| C8 | ~135 - 138 | Carbon bearing the methyl group. |
| C8a | ~140 - 142 | Bridgehead carbon. |
| C3-CH₃ | ~20 - 23 | Typical for methyl groups on an aromatic ring. |
| C8-CH₃ | ~18 - 21 | Typical for methyl groups on an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands (in cm⁻¹):
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Sharp | Primary amines typically show two bands in this region. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | From the methyl groups. |
| C=N Stretch | ~1600 - 1650 | Medium to Strong | Characteristic of the pyrazine ring. |
| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium to Strong | Multiple bands are expected. |
| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Notes |
| [M]⁺ | 173 | Molecular ion peak corresponding to the molecular weight of C₁₀H₁₁N₃. |
| [M-CH₃]⁺ | 158 | Loss of a methyl group. |
| [M-HCN]⁺ | 146 | A common fragmentation pathway for nitrogen-containing heterocycles. |
Chemical Reactivity
The chemical reactivity of 3,8-Dimethylquinoxalin-6-amine will be influenced by the quinoxaline ring system, the electron-donating amino group, and the two methyl groups.
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Reactions of the Amino Group: The primary amino group at the C6 position is expected to undergo typical reactions of aromatic amines.
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Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This reaction might require a base to neutralize the acid produced.
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Alkylation: Reaction with alkyl halides, which could lead to a mixture of mono- and di-alkylated products.
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Diazotization: The amino group can be converted to a diazonium salt by reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. Diazonium salts are versatile intermediates that can be converted to a wide range of other functional groups.
-
-
Electrophilic Aromatic Substitution: The quinoxaline ring itself is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, the presence of the strongly activating amino group at C6 and the weakly activating methyl group at C8 will direct incoming electrophiles to the ortho and para positions of the benzene ring portion. The most likely positions for electrophilic attack would be C5 and C7.
Biological Activity and Potential Applications
While no specific biological activity has been reported for 3,8-Dimethylquinoxalin-6-amine, the quinoxaline scaffold is present in numerous compounds with a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties.[5] The presence of the dimethyl and amino substituents could modulate the biological activity of the quinoxaline core.
Given its structure, 3,8-Dimethylquinoxalin-6-amine could be a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. Its potential applications could be in the development of:
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Kinase Inhibitors: Many quinoxaline derivatives have been shown to inhibit various protein kinases.
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Antimicrobial Agents: The quinoxaline ring is a key component of several antibiotics.
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Anticancer Agents: The antiproliferative activity of quinoxaline derivatives is an active area of research.[6]
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Organic Materials: Quinoxaline-based compounds are being explored for their use in organic light-emitting diodes (OLEDs) and other electronic applications.
Conclusion
3,8-Dimethylquinoxalin-6-amine is a structurally interesting molecule with potential for applications in medicinal chemistry and materials science. Although direct experimental data is currently lacking, this guide provides a comprehensive theoretical framework of its chemical properties, structure, and potential reactivity based on established chemical principles and data from related compounds. Further experimental investigation is warranted to validate these predictions and explore the full potential of this compound. Researchers and drug development professionals can use this guide as a starting point for their investigations into this and other novel quinoxaline derivatives.
References
- 1. sapub.org [sapub.org]
- 2. youtube.com [youtube.com]
- 3. 6-Aminoquinoxaline | 6298-37-9 | FA05410 | Biosynth [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
